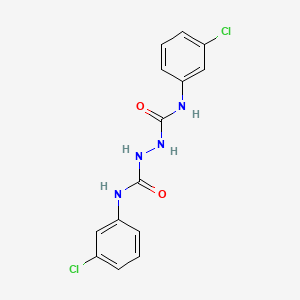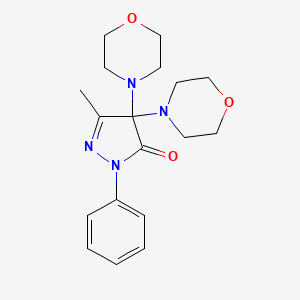![molecular formula C16H11Cl4NO3 B11949900 2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid CAS No. 77106-05-9](/img/structure/B11949900.png)
2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is a chlorinated benzoic acid derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dimethylanilino group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the dimethylanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated benzoic acid derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the dimethylanilino group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or interactions with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
- 2,3,4,5-tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
77106-05-9 |
|---|---|
Molecular Formula |
C16H11Cl4NO3 |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-7(2)14(6)21-15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-5H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
QRRQIEXXJCTWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















